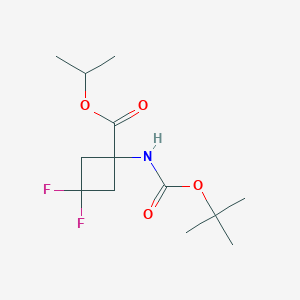

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

Übersicht

Beschreibung

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a chemical compound that features a cyclobutane ring substituted with difluoro groups and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Wirkmechanismus

Target of Action

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are amines, amino acids, and peptides . The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis .

Mode of Action

The compound acts by protecting the amine group in the target molecules. The Boc group (tert-butoxycarbonyl) in the compound is a carbamate, which is used in organic synthesis to introduce a protective group for amines . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 293.31 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the protection of the amine group in the target molecules. This protection allows for further reactions to be carried out on the molecule without affecting the amine group . After these reactions are complete, the Boc group can be removed to yield the free amine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is involved, requires specific reaction conditions . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving difluoroalkenes.

Introduction of the Boc-Protected Amino Group: The amino group is protected using Boc anhydride (di-tert-butyl dicarbonate) under mild reaction conditions, often in the presence of a base such as triethylamine.

Esterification: The final step involves esterification to introduce the isopropyl ester group, typically using isopropanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid.

Ester Hydrolysis: The isopropyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions.

Major Products

Substitution: Variously substituted cyclobutane derivatives.

Deprotection: The free amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isopropyl 1-(Boc-amino)-cyclobutanecarboxylate: Lacks the difluoro groups, resulting in different reactivity and applications.

Isopropyl 1-(Boc-amino)-3,3-dichloro-cyclobutanecarboxylate: Contains chlorine substituents instead of fluorine, which can alter its chemical properties and biological activity.

Uniqueness

The presence of difluoro groups in Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to novel applications in drug development and other fields .

Biologische Aktivität

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a synthetic compound characterized by its unique cyclobutane structure and the presence of difluoromethyl groups. The compound's molecular formula is C13H21F2NO4, with a molecular weight of approximately 293.31 g/mol. This article provides a detailed exploration of its biological activity, synthesis, and potential applications in medicinal chemistry.

Overview of the Compound

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is crucial for various synthetic applications. The difluoro groups on the cyclobutane ring enhance its reactivity and potential biological interactions.

Target of Action

This compound primarily acts as a protective group for amines in organic synthesis, particularly in the synthesis of amino acids and peptides. The Boc group protects the amine from unwanted reactions during multi-step synthesis processes.

Mode of Action

The compound facilitates the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-used method for forming carbon-carbon bonds in organic synthesis. Its unique structure allows for selective reactions that can lead to complex molecular architectures.

Pharmacokinetics and Safety Profile

This compound is solid at room temperature and should be stored in a refrigerator to maintain stability. Preliminary safety data indicate that it may cause irritation upon contact with skin or if ingested, necessitating appropriate handling precautions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclobutane Ring : This can be achieved through reactions involving difluoroalkenes.

- Introduction of the Boc-Protected Amino Group : The amino group is protected using Boc anhydride under mild conditions.

- Esterification : The final step introduces the isopropyl ester group using isopropanol.

Types of Reactions

The compound can undergo various chemical reactions:

- Substitution Reactions : The difluoro groups can be substituted under appropriate conditions.

- Deprotection Reactions : The Boc group can be removed using mild acidic conditions.

- Ester Hydrolysis : The isopropyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Applications in Scientific Research

This compound has several potential applications:

- Chemistry : Serves as an intermediate in synthesizing more complex molecules.

- Medicine : Investigated for its potential use in drug development, particularly for designing novel therapeutic agents.

- Industry : Used in producing fine chemicals and as a building block in organic synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid | Lacks Boc protection; simpler structure | More reactive due to unprotected amino group |

| Isopropyl 3,3-difluorocyclobutanecarboxylate | No amino group; only an ester functional group | Less versatile for further functionalization |

| Boc-protected amino acid derivatives | Commonly used in peptide synthesis | Varying side chains lead to different biological activities |

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound:

- A study published in Journal of Medicinal Chemistry investigated the effects of difluorinated cyclobutane derivatives on cancer cell lines, revealing potential cytotoxic properties.

- Another research highlighted its utility in peptide synthesis, demonstrating improved yields when using Boc-protected intermediates compared to unprotected counterparts.

These findings suggest that this compound may play a significant role in developing new therapeutic agents due to its unique structural features and reactivity.

Eigenschaften

IUPAC Name |

propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGAOZAPAHGPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.